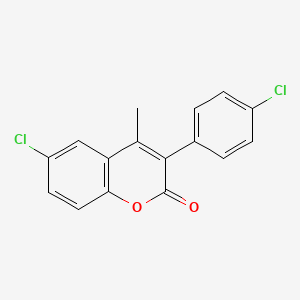

6-Chloro-3-(4 inverted exclamation mark -chlorophenyl)-4-methylcoumarin

Vue d'ensemble

Description

6-Chloro-3-(4-chlorophenyl)-4-methylcoumarin is a synthetic organic compound belonging to the coumarin family Coumarins are a class of compounds known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and as additives in food and cosmetics

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(4-chlorophenyl)-4-methylcoumarin typically involves the condensation of 4-chlorobenzaldehyde with 4-methyl-7-hydroxycoumarin in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

6-Chloro-3-(4-chlorophenyl)-4-methylcoumarin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its hydro derivatives.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of hydro derivatives.

Substitution: Formation of various substituted coumarins depending on the nucleophile used.

Applications De Recherche Scientifique

Synthesis of 6-Chloro-3-(4'-chlorophenyl)-4-methylcoumarin

The synthesis of coumarin derivatives, including 6-chloro-3-(4'-chlorophenyl)-4-methylcoumarin, often involves methods such as the Pechmann condensation or Knoevenagel condensation. Recent studies have highlighted efficient synthetic routes that enhance yield and selectivity. For instance, the use of DABCO as a promoter in sulfanylation reactions has shown promise in producing various coumarin derivatives with improved efficiency .

Antimicrobial Activity

Coumarins have been extensively studied for their antimicrobial properties. 6-Chloro-3-(4'-chlorophenyl)-4-methylcoumarin has demonstrated significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus and several Gram-negative bacteria such as Escherichia coli and Klebsiella pneumonia. In vitro studies have indicated that this compound exhibits potent antimicrobial effects, making it a candidate for further development as an antimicrobial agent .

Antioxidant Properties

Research indicates that coumarin derivatives possess antioxidant properties, which can help mitigate oxidative stress-related diseases. The antioxidant activity of 6-chloro-3-(4'-chlorophenyl)-4-methylcoumarin has been evaluated alongside other coumarins, showing promising results in scavenging free radicals and reducing oxidative damage in cellular models .

Anti-inflammatory Effects

The anti-inflammatory potential of coumarins is another area of interest. Compounds related to 6-chloro-3-(4'-chlorophenyl)-4-methylcoumarin have been tested for their ability to inhibit pro-inflammatory cytokines and enzymes, demonstrating effectiveness comparable to standard anti-inflammatory drugs like aspirin . This suggests a potential role for these compounds in treating inflammatory conditions.

Case Studies and Research Findings

Several case studies have documented the applications and efficacy of coumarin derivatives:

- Study on Antimicrobial Activity : A recent study synthesized a series of coumarin derivatives, including 6-chloro-3-(4'-chlorophenyl)-4-methylcoumarin. The results indicated strong antimicrobial activity against both bacterial and fungal strains, with minimum inhibitory concentrations (MIC) ranging from 4 to 31.2 µg/mL .

- Evaluation of Antioxidant Activity : In vitro assays revealed that this compound exhibited significant antioxidant activity, effectively reducing oxidative stress markers in treated cells compared to untreated controls .

- Anti-inflammatory Assessment : In a rat model of inflammation induced by formaldehyde, the administration of coumarin derivatives resulted in a marked reduction in paw edema, indicating their potential use as anti-inflammatory agents .

Data Table: Summary of Biological Activities

Mécanisme D'action

The mechanism of action of 6-Chloro-3-(4-chlorophenyl)-4-methylcoumarin involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparaison Avec Des Composés Similaires

Similar Compounds

6-Chloro-3-cyanochromone: Another chloro-substituted coumarin with different functional groups.

6-Chloro-3-(4-chlorophenyl)-coumarin: Lacks the methyl group present in 6-Chloro-3-(4-chlorophenyl)-4-methylcoumarin.

4-Methylcoumarin: A simpler coumarin derivative without the chloro and phenyl groups.

Uniqueness

6-Chloro-3-(4-chlorophenyl)-4-methylcoumarin is unique due to the presence of both chloro and methyl groups, which enhance its chemical reactivity and potential applications. The combination of these substituents can lead to unique biological activities and make it a valuable compound for various scientific research and industrial applications.

Activité Biologique

6-Chloro-3-(4-chlorophenyl)-4-methylcoumarin is a synthetic coumarin derivative that has garnered attention due to its potential biological activities. Coumarins are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 6-Chloro-3-(4-chlorophenyl)-4-methylcoumarin typically involves the condensation of 4-chlorobenzaldehyde with 4-methylcoumarin under acidic conditions. Various methods have been reported for synthesizing coumarin derivatives, emphasizing the importance of optimizing reaction conditions to enhance yield and purity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of coumarin derivatives. For instance, a series of coumarin-linked compounds were evaluated for their activity against various bacterial strains. The results indicated that modifications at the C-6 position significantly influenced antimicrobial efficacy. Specifically, compounds with halogen substitutions exhibited enhanced activity against Gram-positive and Gram-negative bacteria .

Anticancer Activity

Research has demonstrated that 6-Chloro-3-(4-chlorophenyl)-4-methylcoumarin exhibits cytotoxic effects against several cancer cell lines. A study evaluating various coumarin derivatives found that those with electron-withdrawing groups, such as chlorine, showed improved antiproliferative activity. The mechanism appears to involve the induction of apoptosis in cancer cells, as evidenced by increased levels of caspase activation and DNA fragmentation .

Inhibition of Carbonic Anhydrase

In a molecular hybridization approach, coumarin derivatives were synthesized and tested for inhibition of carbonic anhydrase (CA) isoforms. Compounds similar to 6-Chloro-3-(4-chlorophenyl)-4-methylcoumarin demonstrated selective inhibition of CA IX and CA XIII isoforms, which are implicated in tumor progression and metastasis. The most potent inhibitors exhibited Ki values below 50 nM, suggesting strong potential for therapeutic applications in cancer treatment .

Case Study 1: Antimicrobial Evaluation

A study evaluated a series of coumarins including 6-Chloro-3-(4-chlorophenyl)-4-methylcoumarin against Staphylococcus aureus and Escherichia coli. The compound showed significant inhibition with minimum inhibitory concentrations (MIC) ranging from 16 to 32 µg/mL, indicating its potential as an antimicrobial agent .

Case Study 2: Anticancer Activity

In vitro studies on human breast cancer (MCF-7) and colon cancer (HT-29) cell lines revealed that treatment with 6-Chloro-3-(4-chlorophenyl)-4-methylcoumarin resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis indicated that the compound induced apoptosis through the mitochondrial pathway, characterized by increased mitochondrial membrane permeability and release of cytochrome c into the cytosol .

The biological activities of 6-Chloro-3-(4-chlorophenyl)-4-methylcoumarin can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cellular damage.

- Enzyme Inhibition : Targeting specific enzymes such as carbonic anhydrases involved in tumor metabolism.

- Apoptosis Induction : Activation of apoptotic pathways through caspase signaling.

Propriétés

IUPAC Name |

6-chloro-3-(4-chlorophenyl)-4-methylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl2O2/c1-9-13-8-12(18)6-7-14(13)20-16(19)15(9)10-2-4-11(17)5-3-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWCWPGMCIHGIFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=C(C=C2)Cl)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.